Xanthoangelol

概要

説明

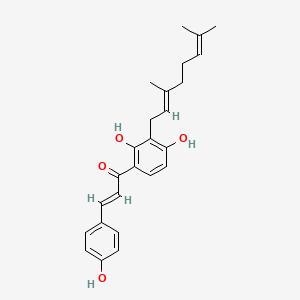

この化合物は、抗炎症作用、抗菌作用、抗癌作用など、多様な生物活性を持つため、大きな注目を集めています 。キサントア ンジェルオールは、その独特な構造が特徴です。この構造には、プレニル基が結合したカルコン骨格が含まれており、その強力な生物活性を生み出しています。

準備方法

合成ルートと反応条件

キサントア ンジェルオールの合成には、通常、クラ イゼン-シュミット縮合反応が用いられます。 この反応は、水性アルコールアルカリ(水酸化ナトリウムなど)によって触媒され、アセトフェノン誘導体とベンズアルデヒド誘導体の縮合を伴います 。 反応は、50℃程度の高温で12~15時間、または室温で1週間行うことができます 。

工業的製造方法

キサントア ンジェルオールの工業的製造は、シシウドコロの根から抽出することで行うことができます。 根を乾燥させて溶媒抽出を行い、その後、カラムクロマトグラフィーなどの精製工程によってキサントア ンジェルオールを単離します 。

化学反応の分析

反応の種類

キサントア ンジェルオールは、次のようなさまざまな化学反応を起こします。

酸化: キサントア ンジェルオールは、酸化されてキノンとなり、これは潜在的な抗癌作用を持つ化合物です.

還元: キサントア ンジェルオールの還元は、ジヒドロカルコンの生成につながる可能性があり、これは異なる生物活性を示す可能性があります.

置換: キサントア ンジェルオールのプレニル基は、置換反応を起こし、さまざまな生物活性を変化させた誘導体が生成されます.

一般的な試薬と条件

キサントア ンジェルオールの反応で用いられる一般的な試薬には、酸化剤(過マンガン酸カリウムなど)、還元剤(水素化ホウ素ナトリウムなど)があります 。反応は、通常、制御された条件下で行われ、目的の生成物を確実に得ることが保証されます。

生成される主な生成物

キサントア ンジェルオールの反応で生成される主な生成物には、キノン、ジヒドロカルコン、およびさまざまな置換誘導体があります。 これらの生成物は、その増強された生物活性について研究されています 。

科学研究の応用

科学的研究の応用

Antitumor Properties

Xanthoangelol has been extensively studied for its antitumor effects, particularly in human hepatocellular carcinoma (HCC). Research indicates that this compound inhibits the proliferation of HCC cells and induces apoptosis through mechanisms involving endoplasmic reticulum stress and autophagy.

- Mechanism of Action : this compound activates the JNK/c-jun pathway, leading to protective autophagy in HCC cells. This process is crucial as it helps in recycling cellular components under stress conditions, promoting cell survival. However, when ER stress is suppressed, the apoptotic effects of this compound are significantly enhanced, indicating a potential dual role in cancer therapy .

- In Vivo Studies : Animal models have shown that this compound exhibits potent antitumor effects with low toxicity compared to conventional chemotherapy agents. This positions this compound as a promising candidate for further development as an anticancer therapy .

Neuroprotective Effects

Recent studies have highlighted this compound's potential in treating neurodegenerative diseases such as Alzheimer's disease. The compound has demonstrated efficacy in reducing neuroinflammation and oxidative stress, which are critical factors in neurodegeneration.

- Behavioral Studies : In experiments involving scopolamine-induced amnesia in mice, this compound significantly improved cognitive functions as assessed by behavioral tests like the Morris water maze. The compound's ability to modulate the Keap-1/Nrf-2 signaling pathway suggests it enhances antioxidant defenses and reduces neuroinflammation by lowering levels of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha .

- Histological Analysis : this compound treatment resulted in a marked reduction of amyloid plaques in brain tissues, further supporting its potential role as a neuroprotective agent .

Antimicrobial Activity

This compound has exhibited significant antimicrobial properties, particularly against Gram-positive bacteria. Its mechanism involves disrupting bacterial cell membranes.

- Antibacterial Studies : Recent findings indicate that this compound-derived compounds possess potent antibacterial activity with minimal hemolytic toxicity. For instance, certain derivatives have demonstrated effective minimum inhibitory concentrations (MICs) against Staphylococcus aureus, making them suitable candidates for further antimicrobial development .

Metabolic Disorders

This compound also shows promise in managing metabolic disorders such as diabetes. Its inhibitory effects on enzymes involved in carbohydrate metabolism suggest potential therapeutic applications.

- Enzyme Inhibition : this compound has been identified as an inhibitor of α-glucosidase and DPP-IV, both crucial targets for managing blood glucose levels. Its binding affinity to these enzymes is comparable to established drugs like acarbose and sitagliptin, indicating its potential utility in diabetes management .

作用機序

キサントア ンジェルオールは、複数の分子標的と経路を通じてその効果を発揮します。

アポトーシスの誘導: キサントア ンジェルオールは、活性酸素種を生成し、抗酸化タンパク質をダウンレギュレートすることにより、癌細胞のアポトーシスを誘導します.

抗炎症作用: プロ炎症性サイトカインと酵素の産生を阻害することで、炎症を抑制します.

抗菌活性: キサントア ンジェルオールは、細菌のヒスチジンキナーゼを標的にし、その活性を阻害することで、細菌の病原性を阻害します.

類似化合物の比較

キサントア ンジェルオールは、その強力な生物活性により、プレニル化カルコンの中でユニークな存在です。類似の化合物には、以下のようなものがあります。

キサントア ンジェルオール B: シシウドコロ由来の別のプレニル化カルコンで、細菌の病原性を阻害する効果で知られています.

4-ヒドロキシデリックシン: 類似の抗炎症作用と抗癌作用を持つ関連化合物.

ホモフレミングイン: ゲラニル基とメトキシ基を持つカルコンで、抗菌作用を示します.

キサントア ンジェルオールは、その幅広い生物活性と治療への応用可能性により、際立っています。

類似化合物との比較

Xanthoangelol is unique among prenylated chalcones due to its potent bioactivities. Similar compounds include:

This compound B: Another prenylated chalcone from Angelica keiskei, known for its inhibitory effects on bacterial virulence.

4-Hydroxyderricin: A related compound with similar anti-inflammatory and anticancer properties.

Homoflemingin: A chalcone with geranyl and methoxy substituents, exhibiting antimicrobial activities.

This compound stands out due to its broad spectrum of biological activities and its potential for therapeutic applications.

生物活性

Xanthoangelol (XAG), a prenylated chalcone derived from the Japanese herb Angelica keiskei Koidzumi, exhibits a diverse range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This article explores its various biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its unique chalcone structure, which includes a geranyl chain that contributes to its hydrophobic properties. This structure is essential for its interaction with biological membranes and its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus. The mechanism involves disrupting bacterial cell membranes, similar to the action of antimicrobial peptides (AMPs) .

| Compound | Bacterial Target | Mechanism of Action |

|---|---|---|

| This compound | Staphylococcus aureus | Disruption of cell membrane integrity |

Antitumor Properties

This compound has shown promising results in cancer research, particularly in hepatocellular carcinoma (HCC). It induces protective autophagy through the JNK/c-Jun signaling pathway, promoting apoptosis in cancer cells while exhibiting lower toxicity compared to conventional chemotherapy agents .

Case Study: Hepatocellular Carcinoma

- Methodology : In vitro assays were conducted using CCK-8 and Annexin V-FITC/PI apoptosis kits to assess cell proliferation and apoptosis.

- Findings : this compound significantly inhibited HCC cell growth and induced apoptosis, suggesting its potential as a therapeutic agent for liver cancer.

Cardiovascular Benefits

Research indicates that this compound may positively influence lipid metabolism. In studies involving stroke-prone spontaneously hypertensive rats, dietary this compound led to a reduction in serum LDL cholesterol levels and total triglyceride content in the liver. This effect is attributed to the upregulation of peroxisome proliferator-activated receptors (PPARs) involved in lipid metabolism .

| Parameter | Control Group | 0.02% this compound | 0.10% this compound |

|---|---|---|---|

| Serum LDL Levels | High | Decreased | Significantly decreased |

| Liver Triglycerides | High | Decreased | Significantly decreased |

| PPARα mRNA Expression | Baseline | Increased | Significantly increased |

Neuroprotective Effects

In models of cerebral ischemia-reperfusion injury, this compound demonstrated neuroprotective effects. It alleviated injury by enhancing autophagy and reducing oxidative stress .

- Antioxidant Activity : this compound scavenges free radicals, reducing oxidative stress in cells.

- Anti-inflammatory Effects : It inhibits the expression of pro-inflammatory cytokines and enzymes through the suppression of nuclear factor-kB (NF-kB) signaling pathways .

- Autophagy Induction : By activating the JNK/c-Jun axis, this compound promotes autophagic processes that protect cells from stress-induced damage .

特性

IUPAC Name |

(E)-1-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O4/c1-17(2)5-4-6-18(3)7-13-21-24(28)16-14-22(25(21)29)23(27)15-10-19-8-11-20(26)12-9-19/h5,7-12,14-16,26,28-29H,4,6,13H2,1-3H3/b15-10+,18-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRSMBOSQWGHYCW-MDGZPELGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC=C(C=C2)O)O)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301317693 | |

| Record name | Xanthoangelol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62949-76-2 | |

| Record name | Xanthoangelol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62949-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthoangelol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062949762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthoangelol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XANTHOANGELOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91D4GN26Z1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。